molecular formula C12H19NO5S B13884253 2-(2-(2-Amino-4,6-dimethoxyphenoxy)ethylsulfinyl)ethanol

2-(2-(2-Amino-4,6-dimethoxyphenoxy)ethylsulfinyl)ethanol

Cat. No.: B13884253
M. Wt: 289.35 g/mol
InChI Key: ZAHDNBIBVVDZJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(2-Amino-4,6-dimethoxyphenoxy)ethylsulfinyl)ethanol is a chemical compound with the molecular formula C12H19NO4S. It is a sulfinyl compound that contains an amino group, two methoxy groups, and an ethylsulfinyl group. This compound is used in pharmaceutical research and development as a potential therapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Amino-4,6-dimethoxyphenoxy)ethylsulfinyl)ethanol typically involves the reaction of 2-amino-4,6-dimethoxyphenol with ethylene sulfoxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include further purification steps, such as recrystallization, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Amino-4,6-dimethoxyphenoxy)ethylsulfinyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-(2-Amino-4,6-dimethoxyphenoxy)ethylsulfinyl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(2-Amino-4,6-dimethoxyphenoxy)ethylsulfinyl)ethanol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in cellular signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of inflammatory responses or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(2-Amino-4,6-dimethoxyphenoxy)ethylsulfinyl)ethanol is unique due to its specific combination of functional groups, including the sulfinyl group, amino group, and methoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H19NO5S

Molecular Weight

289.35 g/mol

IUPAC Name

2-[2-(2-amino-4,6-dimethoxyphenoxy)ethylsulfinyl]ethanol

InChI

InChI=1S/C12H19NO5S/c1-16-9-7-10(13)12(11(8-9)17-2)18-4-6-19(15)5-3-14/h7-8,14H,3-6,13H2,1-2H3

InChI Key

ZAHDNBIBVVDZJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)OCCS(=O)CCO)N

Origin of Product

United States

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